molecular formula C10H21N3O B6165678 N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide CAS No. 1311746-75-4

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide

Cat. No.: B6165678
CAS No.: 1311746-75-4
M. Wt: 199.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide: is a chemical compound with the molecular formula C10H21N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    Ugi Reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, an aldehyde, and a carboxylic acid to form the piperazine ring.

Industrial Production Methods: Industrial production of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the substituents on the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. It is also used in the development of new pharmaceuticals and drug delivery systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N,N-dimethylpiperazine-1-carboxamide: This compound is similar in structure but lacks the propan-2-yl group.

    N,N-diethylpiperazine-1-carboxamide: This compound has ethyl groups instead of methyl groups.

    N,N-dimethyl-4-(methyl)piperazine-1-carboxamide: This compound has a methyl group instead of a propan-2-yl group.

Uniqueness: N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications, such as increased lipophilicity or enhanced binding affinity to certain targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide involves the reaction of N,N-dimethylpiperazine with isopropyl chloroformate followed by reaction with 2-amino-2-methylpropan-1-ol to form the desired product.", "Starting Materials": [ "N,N-dimethylpiperazine", "isopropyl chloroformate", "2-amino-2-methylpropan-1-ol" ], "Reaction": [ "Step 1: N,N-dimethylpiperazine is reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxylic acid chloride.", "Step 2: The resulting acid chloride is then reacted with 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine to form N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS No.

1311746-75-4

Molecular Formula

C10H21N3O

Molecular Weight

199.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.